Thiocyclam hydrogen oxalate

Catalog No.
S560405
CAS No.
31895-22-4
M.F
C7H13NO4S3
M. Wt
271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiocyclam hydrogen oxalate

CAS Number

31895-22-4

Product Name

Thiocyclam hydrogen oxalate

IUPAC Name

N,N-dimethyltrithian-5-amine;oxalic acid

Molecular Formula

C7H13NO4S3

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C5H11NS3.C2H2O4/c1-6(2)5-3-7-9-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

ICTQUFQQEYSGGJ-UHFFFAOYSA-N

SMILES

CN(C)C1CSSSC1.C(=O)(C(=O)O)O

Synonyms

Cyclate; Evisect; Evisect S; Evisekt; Nerisect; SAN 155; SAN 155I; Stamina 50; Thiocyclam Hydrogen Oxalate; VEL 3883

Canonical SMILES

CN(C)C1CSSSC1.C(=O)(C(=O)O)O

History and Development:

Thiocyclam hydrogen oxalate, also known as Evisect, was developed in the late 1960s by Sandoz Laboratories (now Novartis) as a broad-spectrum insecticide []. It belongs to the class of nereistoxin analogues, derived from a toxin found in marine worms [].

Mode of Action:

Thiocyclam hydrogen oxalate acts as a nicotinic acetylcholine receptor agonist, meaning it mimics the effects of the neurotransmitter acetylcholine by binding to and activating these receptors []. This activation disrupts the normal functioning of the nervous system in insects, leading to paralysis and death [].

Research Applications:

While primarily used as an insecticide in the past, thiocyclam hydrogen oxalate has been studied in various scientific research applications, including:

  • Insecticide research: Due to its specific mode of action, thiocyclam hydrogen oxalate has been used to investigate the mechanisms of insecticide resistance in insects [, ]. This research can help develop strategies to overcome resistance and improve pest control methods.
  • Neurotoxicology research: Studies have utilized thiocyclam hydrogen oxalate to understand the role of nicotinic acetylcholine receptors in various neurological processes []. This research can contribute to a better understanding of neurological disorders in humans and animals.
  • Environmental fate studies: Research has been conducted to assess the environmental fate of thiocyclam hydrogen oxalate, including its degradation rates and potential impact on non-target organisms []. This information is crucial for ensuring the safe and sustainable use of pesticides.

Thiocyclam hydrogen oxalate is a chemical compound that serves primarily as an insecticide. It is the oxalate salt derived from thiocyclam, a compound known for its efficacy against various agricultural pests. The molecular formula of thiocyclam hydrogen oxalate is C7H13NO4S3C_7H_{13}NO_4S_3 with a molecular weight of approximately 271.37 g/mol . This compound is characterized by its white solid form, typically supplied as a soluble powder or granules for agricultural use .

Thiocyclam hydrogen oxalate acts as a nicotinic acetylcholine receptor (nAChR) agonist/antagonist []. nAChRs are neurotransmitter receptors found in insects' nervous systems. By interfering with the binding of acetylcholine, a crucial neurotransmitter, thiocyclam disrupts nerve impulses, leading to insect paralysis and death [].

Thiocyclam hydrogen oxalate is considered moderately toxic. It can cause skin and eye irritation and is harmful if swallowed []. Due to its insecticidal properties, it can be toxic to non-target organisms like bees and beneficial insects []. Always follow recommended safety precautions when handling this compound, including wearing appropriate personal protective equipment.

Please note:

  • Information on the specific synthesis of thio

Thiocyclam hydrogen oxalate can be synthesized through the reaction of equimolar amounts of thiocyclam and oxalic acid. This reaction results in the formation of the oxalate salt, which retains the biological activity of thiocyclam while enhancing its stability and solubility in water . The chemical structure includes multiple sulfur atoms, which contribute to its unique properties as an insecticide.

Thiocyclam hydrogen oxalate exhibits broad-spectrum insecticidal activity, particularly effective against sucking and chewing pests such as spider mites, caterpillars, thrips, and whiteflies . It functions primarily as a nicotinic acetylcholine receptor channel blocker, disrupting neural transmission in target pests, which leads to paralysis and death . This mechanism of action makes it a valuable tool in integrated pest management strategies.

The synthesis of thiocyclam hydrogen oxalate involves a straightforward chemical reaction:

  • Reagents: Equimolar quantities of thiocyclam and oxalic acid.
  • Reaction Conditions: The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure complete dissolution and reaction.
  • Purification: Post-reaction, the product may be purified by recrystallization or filtration to remove unreacted materials and byproducts.

This method allows for the efficient production of thiocyclam hydrogen oxalate while maintaining high purity levels suitable for agricultural applications .

Thiocyclam hydrogen oxalate is primarily used as an insecticide in agriculture. Its applications include:

  • Crop Protection: Effective against a variety of pests on crops such as oilseed rape, onions, apples, and ornamental plants like roses .
  • Pest Management: Employed in integrated pest management programs due to its selectivity and low toxicity to beneficial insects when used appropriately .

Research on thiocyclam hydrogen oxalate indicates potential interactions with non-target species. It has been noted that this compound can be toxic to honeybees and aquatic life, necessitating caution during application to minimize environmental impact . Studies have also suggested that its effectiveness can be influenced by environmental factors such as temperature and humidity, which may affect the stability and degradation rate of the compound.

Thiocyclam hydrogen oxalate shares similarities with several other insecticides but stands out due to its unique mechanism of action and chemical structure. Here are some comparable compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
ThiocyclamC5H11NS3C_5H_{11}NS_3Nicotinic acetylcholine receptor agonistParent compound of thiocyclam hydrogen oxalate
NitenpyramC11H14N4C_{11}H_{14}N_4Nicotinic acetylcholine receptor agonistRapid action against aphids
AcetamipridC10H11ClN4C_{10}H_{11}ClN_4Nicotinic acetylcholine receptor agonistBroad-spectrum activity
ImidaclopridC9H10ClN5C_{9}H_{10}ClN_5Nicotinic acetylcholine receptor agonistSystemic action in plants

Thiocyclam hydrogen oxalate's distinctiveness lies in its formulation as an oxalate salt, enhancing its solubility and stability compared to other compounds that may not possess these characteristics. Its specific targeting mechanism also differentiates it from broader-spectrum insecticides like imidacloprid.

UNII

G3LOM1T4X9

Related CAS

31895-21-3 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

31895-22-4

Wikipedia

Thiocyclam oxalate

Dates

Modify: 2023-08-15

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